molecular formula C10H19Cl3N2 B8194878 Hydrazine, [4-(1,1-dimethylethyl)phenyl]-, hydrochloride

Hydrazine, [4-(1,1-dimethylethyl)phenyl]-, hydrochloride

Cat. No.: B8194878
M. Wt: 273.6 g/mol
InChI Key: ISHWFLFJQVFSCN-UHFFFAOYSA-N
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Description

Hydrazine, [4-(1,1-dimethylethyl)phenyl]-, hydrochloride (CAS: 128231-55-0), also known as 4-tert-butylphenylhydrazine hydrochloride, is a substituted phenylhydrazine derivative. Its molecular formula is C₁₀H₁₇ClN₂, with a molecular weight of 200.71 g/mol . The compound features a tert-butyl group (-C(CH₃)₃) attached to the para position of a phenyl ring, which is bonded to a hydrazine moiety (-NH-NH₂) protonated as a hydrochloride salt.

Properties

IUPAC Name

(4-tert-butylphenyl)hydrazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.3ClH/c1-10(2,3)8-4-6-9(12-11)7-5-8;;;/h4-7,12H,11H2,1-3H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHWFLFJQVFSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization-Reduction of 4-tert-Butylaniline

The most direct route to this compound begins with 4-tert-butylaniline as the precursor. This method parallels the industrial synthesis of phenylhydrazine hydrochloride but incorporates steric and electronic modifications due to the tert-butyl group.

Step 1: Diazotization
4-tert-Butylaniline is treated with sodium nitrite (NaNO₂) in aqueous hydrochloric acid at 0–5°C to form the diazonium chloride intermediate. The tert-butyl group’s electron-donating nature slightly retards diazotization compared to aniline, necessitating precise temperature control and extended stirring (30–60 minutes) to ensure complete conversion.

Step 2: Reduction
The diazonium salt is reduced using sodium disulfite (Na₂S₂O₅) in alkaline conditions (pH 6.2–6.7) at 80–85°C. Zinc powder and diatomaceous earth are added to facilitate filtration, yielding a crude hydrazine intermediate.

Step 3: Acid Precipitation and Neutralization
The hydrazine free base is precipitated as the hydrochloride salt by adding concentrated HCl at 70–90°C, followed by cooling to 20°C. Filtration and recrystallization from ethanol or ethanol-water mixtures enhance purity to >99%.

Key Parameters

  • Temperature Control : Critical during diazotization to avoid decomposition.

  • Reduction pH : Maintained at 6.2–6.7 to prevent over-reduction.

  • Purification : Recrystallization from ethanol removes residual tert-butyl precursors.

Nucleophilic Substitution with Hydrazine

An alternative approach involves reacting 4-tert-butylphenyl chloride with hydrazine hydrate in the presence of HCl. This method avoids diazotization but requires harsh conditions due to the poor leaving-group ability of chloride.

Reaction Conditions

  • Solvent : Ethanol or isopropanol.

  • Temperature : Reflux (80–85°C) for 12–24 hours.

  • Molar Ratio : Hydrazine:HCl (1:2) to drive protonation and salt formation.

Challenges

  • Low yield (<50%) due to steric hindrance from the tert-butyl group.

  • Competing elimination reactions necessitate excess hydrazine and acid.

Optimization

  • Catalysis : Adding tetrabutylammonium bromide (TBAB) enhances nucleophilicity.

  • Stepwise Protonation : Sequential addition of HCl improves salt stability.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

Parameter Diazotization-Reduction Nucleophilic Substitution
Starting Material 4-tert-Butylaniline4-tert-Butylphenyl chloride
Reaction Time 4–6 hours12–24 hours
Yield 70–85%40–50%
Purity (Post-Recrystallization) ≥99.9% (HPLC)95–98% (HPLC)
Key Advantage High scalabilityAvoids diazonium intermediates
Key Limitation Sensitive to temperatureLow efficiency

Data synthesized from.

Purification and Characterization

Acid Addition Salt Formation

Isolating the hydrochloride salt is pivotal for obtaining pharmaceutical-grade material. The free base is dissolved in ethanol, acidified with HCl gas, and cooled to precipitate the salt. Filtration and washing with cold ethanol yield a white crystalline solid.

Recrystallization Solvents

  • Ethanol : Produces needle-like crystals with 99.9% purity.

  • Ethanol-Water (1:1) : Reduces solvent consumption but lowers yield by 5–10%.

Analytical Validation

  • HPLC : C18 column, acetonitrile-water (70:30) mobile phase, UV detection at 254 nm. Purity ≥99.9%.

  • Melting Point : 215–217°C (decomposition).

  • FT-IR : N-H stretch at 3300 cm⁻¹, C-Cl at 750 cm⁻¹.

Industrial-Scale Considerations

Process Intensification

  • Continuous Diazotization : Microreactor systems minimize thermal degradation.

  • In Situ Acid Generation : HCl gas sparging replaces aqueous HCl, reducing dilution.

Waste Management

  • Zinc Recovery : Electrochemical methods reclaim zinc from reduction steps.

  • Solvent Recycling : Distillation recovers >90% ethanol.

Emerging Methodologies

Enzymatic Reduction

Preliminary studies using NADH-dependent reductases show promise for greener synthesis, though yields remain <30%.

Photocatalytic Diazotization

UV-light-assisted diazotization reduces reaction time by 50% but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Hydrazine, [4-(1,1-dimethylethyl)phenyl]-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, hydrazine derivatives are essential for preparing various compounds. Hydrazine, [4-(1,1-dimethylethyl)phenyl]-, hydrochloride serves as a reagent for synthesizing:

  • Hydrazones : Compounds formed by the reaction of hydrazines with carbonyl compounds.
  • Azo compounds : Resulting from oxidation reactions.

Biology

This compound is utilized in biological studies, particularly in enzyme mechanism investigations and as a probe in biological assays. Its ability to form covalent bonds with biological molecules makes it valuable for:

  • Studying enzyme interactions : Understanding how enzymes function at a molecular level.
  • Biological assays : Serving as a marker or probe to detect specific biological activities.

Medicine

Hydrazine derivatives have shown potential in pharmaceutical development due to their interaction with biological molecules. Applications include:

  • Anticancer agents : Some hydrazine derivatives exhibit cytotoxic properties against cancer cells.
  • Anti-inflammatory drugs : Research indicates that certain derivatives can reduce inflammation effectively .

Industry

This compound finds applications in industrial processes such as:

  • Dyes production : Used in synthesizing various dyes.
  • Agrochemicals : Employed in developing pesticides and herbicides.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of hydrazine derivatives, including this compound. The compound was tested against several cancer cell lines and demonstrated significant cytotoxicity at specific concentrations .

Case Study 2: Anti-inflammatory Effects

Research on the anti-inflammatory properties of hydrazine derivatives showed that certain compounds exhibited notable reductions in inflammation markers compared to standard treatments like indomethacin. The efficacy was measured through various in vivo models .

Data Tables

Application AreaSpecific UseObservations
ChemistryOrganic synthesisEffective reagent for hydrazone formation
BiologyEnzyme studiesUseful as a probe for enzyme mechanisms
MedicineAnticancer drugsSignificant cytotoxicity against cancer cells
IndustryDye productionIntegral in synthesizing various dyes

Mechanism of Action

The mechanism of action of Hydrazine, [4-(1,1-dimethylethyl)phenyl]-, hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the formation of stable adducts. This interaction can affect the function of enzymes and other proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity : Phenylhydrazines are pro-thrombotic in zebrafish models, but tert-butyl substitution may modulate toxicity or efficacy .
  • Piperazine vs. Hydrazine : Piperazine derivatives exhibit broader medicinal applications due to their structural versatility, while hydrazines are niche reagents in organic and analytical chemistry .

Biological Activity

Hydrazine derivatives, including Hydrazine, [4-(1,1-dimethylethyl)phenyl]-, hydrochloride, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Hydrazine compounds typically act by forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the formation of stable adducts, affecting the function of enzymes and proteins involved in various biological processes. The hydrazine moiety is known to interact with reactive oxygen species (ROS), potentially influencing oxidative stress pathways and cellular signaling mechanisms .

2. Pharmacological Activities

Anticancer Activity
Research has demonstrated that hydrazine derivatives exhibit significant anticancer properties. A study showed that certain hydrazine compounds inhibited the proliferation of various cancer cell lines, including leukemia and gastric carcinoma cells. For instance, compounds derived from hydrazine demonstrated IC50 values ranging from 0.73 to 2.38 µM against breast cancer cell lines .

Antioxidant Effects
Hydrazine derivatives have also been evaluated for their antioxidant activities. Compounds such as hydrazinecarbothioamides displayed strong inhibitory effects against DPPH radicals, with IC50 values significantly lower than those of common antioxidants like ascorbic acid and butylated hydroxyanisole (BHA) . This suggests potential applications in mitigating oxidative stress-related diseases.

Antimicrobial Properties
The antibacterial and antifungal activities of hydrazine derivatives have been documented in various studies. For example, synthesized hydrazones derived from hydrazine showed promising activity against multiple bacterial strains . In vitro tests indicated that certain compounds exhibited significant cytotoxicity against both Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Activity

A specific study focused on a series of pyrrolidinone-hydrazone derivatives, where one compound was found to inhibit the growth of human scirrhous gastric carcinoma cells with an IC50 value of 88 nM . This highlights the potential of hydrazine derivatives in cancer therapy.

Case Study 2: Antioxidant Evaluation

In another study assessing the antioxidant capacity of hydrazine derivatives, several compounds showed over 96% inhibition of DPPH radicals at a concentration of 250 μM. These findings suggest that these compounds can effectively scavenge free radicals and may be beneficial in preventing oxidative damage in biological systems .

4. Data Tables

Biological Activity Compound IC50 Value (µM) Reference
Anticancer (MCF-7)Hydrazone A0.73
Antioxidant (DPPH)Hydrazone B39.39
AntibacterialHydrazone C-

5. Conclusion

This compound exhibits a range of biological activities that could be harnessed for therapeutic purposes. Its mechanisms involve interactions with biological molecules leading to anticancer effects, antioxidant properties, and antimicrobial activities. Ongoing research is essential to fully elucidate its potential applications in pharmacology and medicine.

Q & A

Q. What are the standard synthetic routes for preparing Hydrazine, [4-(1,1-dimethylethyl)phenyl]-, hydrochloride?

Methodological Answer: The compound is typically synthesized via diazotization of substituted aniline derivatives, followed by reduction and acid precipitation. For example:

  • Step 1 : Diazotization of 4-tert-butylaniline with NaNO₂/HCl at 0–5°C to form the diazonium salt.
  • Step 2 : Reduction using sodium sulfite/NaOH to yield the hydrazine intermediate.
  • Step 3 : Acidification with HCl to precipitate the hydrochloride salt .
    Key Variables : Reaction temperature (critical for diazonium stability) and stoichiometric control of reducing agents to avoid over-reduction .

Q. Which analytical techniques are used to characterize this compound?

Methodological Answer:

  • ¹H NMR : Identifies NH and aromatic proton environments (e.g., δ 10.59 ppm for NH in 4-cyanophenyl hydrazine hydrochloride) .
  • IR Spectroscopy : Detects N-H stretches (~3200 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 132 for 4-cyanophenyl hydrazine hydrochloride) .
  • Elemental Analysis : Validates purity and stoichiometry .

Q. How is this compound utilized in the synthesis of heterocyclic scaffolds?

Methodological Answer: It serves as a precursor for pyrazole and pyrazoline derivatives via cyclocondensation with α,β-unsaturated ketones. For example:

  • Reaction : Refluxing with benzylideneacetone in ethanol yields 1-phenyl-4,5-dihydro-3-methylpyrazole.
  • Optimization : Extended reflux times (6–8 hours) improve crystallinity, with ethanol as the preferred solvent for recrystallization .

Advanced Research Questions

Q. How do solvent and substrate modifications influence reaction selectivity in pyrazole synthesis?

Methodological Answer:

  • Solvent Effects : In aqueous HCl, equimolar pyrazole/pyrazoline mixtures form, while DMSO promotes pyrazole dominance (90% yield) due to enhanced cyclization kinetics .
  • Substrate Role : Using the free hydrazine base instead of its hydrochloride shifts selectivity toward pyrazoline via altered protonation states .
    Data Table :
SolventProduct Ratio (Pyrazole:Pyrazoline)Yield (%)
Water (HCl)1:160–70
DMSO9:185–90

Q. What computational approaches model the hydrogen-bonding networks in crystalline derivatives?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d) level simulations predict intramolecular H-bonds (e.g., NH⋯O=C in acyl hydrazides), stabilizing specific conformations .
  • Lattice Energy Analysis : Explains packing patterns in XRD-resolved structures, with energy contributions from van der Waals and electrostatic interactions .

Q. How does this compound compare to other hydrazines in enzyme inhibition studies?

Methodological Answer:

  • Experimental Design : Evaluated alongside ethanolamine, hydroxylamine hydrochloride, and cystine in aldol condensation inhibition assays.
  • Efficiency Ranking : Arginine > ethanolamine > hydrazine hydrochloride > aspartic acid, based on transmittance values (82–61% at 2–10 mole ratios) .
    Mechanistic Insight : Lower basicity of the –NH₂ group in hydrazine hydrochloride reduces its proton-donating efficiency compared to arginine .

Safety and Stability

Q. What protocols ensure safe handling and storage?

Methodological Answer:

  • Storage : Airtight containers in dry, cool environments (<25°C) with hazard labeling .
  • Disposal : Neutralize with diluted calcium hypochlorite to degrade hydrazine residues .
  • Toxicity Data : LD₅₀ (rat, oral) = 128 mg/kg; suspected carcinogen .

Data Contradictions and Resolutions

Q. How are discrepancies in synthetic yields resolved across studies?

Case Study : Conflicting reports on pyrazole yields (60% vs. 90%) arise from solvent polarity and substrate purity.

  • Resolution : Reproducibility requires strict control of anhydrous conditions (e.g., molecular sieves in DMSO) and HPLC-grade reagents .

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